molecular formula C18H21NO3 B495520 4-ethoxy-N-(4-isopropoxyphenyl)benzamide

4-ethoxy-N-(4-isopropoxyphenyl)benzamide

Cat. No.: B495520
M. Wt: 299.4g/mol
InChI Key: PTLZOMCQFLEVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(4-isopropoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzoyl ring and an isopropoxy group (-OCH(CH₃)₂) at the para position of the aniline moiety. Its molecular formula is C₁₉H₂₃NO₃, with a molecular weight of 313.39 g/mol.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

4-ethoxy-N-(4-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-16-9-5-14(6-10-16)18(20)19-15-7-11-17(12-8-15)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

PTLZOMCQFLEVST-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 4-Ethoxy-N-(4-Isopropoxyphenyl)Benzamide and Analogues
Compound Name Substituents (Benzoyl/Aniline) Molecular Weight (g/mol) Key Properties
This compound 4-ethoxy / 4-isopropoxy 313.39 High lipophilicity; moderate solubility in polar aprotic solvents
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-ethoxy / 3-fluoro 289.30 Enhanced dipole moment due to electronegative F; improved solubility in DMSO
4-Ethoxy-N-(2-iodophenyl)benzamide 4-ethoxy / 2-iodo 397.22 Heavy atom effect; potential for halogen bonding; low aqueous solubility
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide 4-tert-butyl / 4-ethoxy 325.43 Increased steric bulk; reduced crystallinity compared to isopropoxy analogue
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxy / 4-methoxy-2-nitro 332.31 Electron-withdrawing nitro group lowers pKa; UV absorbance at 300–400 nm

Key Observations :

  • Alkoxy vs. Halogen Substituents : Ethoxy and isopropoxy groups enhance lipophilicity, while halogens (F, I) introduce polarity or heavy atom effects. For example, the 3-fluoro derivative (289.30 g/mol) exhibits higher solubility in dimethyl sulfoxide (DMSO) than the iodinated analogue .
  • Steric Effects : Bulky groups like tert-butyl reduce crystallinity and alter melting points. The tert-butyl derivative (325.43 g/mol) has a lower melting range compared to the isopropoxy analogue due to disrupted packing .

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